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Compound of Interest

Compound Name:
3,4-Dimethoxybenzaldehyde

oxime

CAS No.: 2169-98-4

Cat. No.: B1336477 Get Quote

This guide provides an in-depth technical analysis of the spectroscopic properties of 3,4-
Dimethoxybenzaldehyde Oxime. Tailored for researchers, scientists, and professionals in

drug development, this document synthesizes predictive data based on established chemical

principles and comparative analysis with structurally related molecules. The focus is on

providing a practical framework for the characterization of this compound using Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction
3,4-Dimethoxybenzaldehyde oxime is an organic compound with the chemical formula

C₉H₁₁NO₃. It is a derivative of 3,4-dimethoxybenzaldehyde, also known as veratraldehyde, a

common building block in organic synthesis. The formation of the oxime introduces a new

functional group with distinct spectroscopic signatures, which are crucial for its identification

and characterization. Understanding these spectroscopic properties is fundamental for quality

control, reaction monitoring, and the elucidation of its role in various chemical and

pharmaceutical applications.

This guide will present a predicted spectroscopic profile of 3,4-Dimethoxybenzaldehyde
oxime, offering a detailed interpretation of the expected data from ¹H NMR, ¹³C NMR, IR, and
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MS analyses. The predictions are grounded in the well-established spectroscopic data of its

precursor and analogous benzaldehyde oximes.

Synthesis Protocol
The synthesis of 3,4-Dimethoxybenzaldehyde oxime is typically achieved through the

condensation reaction of 3,4-Dimethoxybenzaldehyde with hydroxylamine. The following is a

standard laboratory procedure.

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzaldehyde Oxime

Dissolution: Dissolve 3,4-Dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-

bottom flask.

Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine

hydrochloride (1.2 equivalents) and a base such as sodium hydroxide or sodium acetate (1.2

equivalents) in water.

Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

Heating and Monitoring: The reaction mixture is typically stirred at room temperature or

gently heated under reflux. The progress of the reaction should be monitored by Thin-Layer

Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled, and the product is often

precipitated by the addition of cold water.

Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with

cold water, and can be further purified by recrystallization from a suitable solvent system,

such as ethanol-water, to yield the final product.

Spectroscopic Data and Interpretation
Due to the limited availability of direct experimental spectra for 3,4-Dimethoxybenzaldehyde
oxime in public databases, the following sections provide a detailed prediction and

interpretation of its spectroscopic data. These predictions are based on the analysis of its

structural components and comparison with known data for similar compounds.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule.

For 3,4-Dimethoxybenzaldehyde oxime, the spectrum is expected to show distinct signals for

the aromatic protons, the methoxy protons, the oxime proton, and the hydroxyl proton of the

oxime.

Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2 ~7.3 - 7.5 d 1H

H-5 ~6.9 d 1H

H-6 ~7.1 - 7.2 dd 1H

OCH₃ (C3) ~3.9 s 3H

OCH₃ (C4) ~3.9 s 3H

CH=NOH ~8.1 s 1H

N-OH ~8.0 - 9.0 (broad) s 1H

Interpretation:

Aromatic Protons (H-2, H-5, H-6): The aromatic region will display signals characteristic of a

1,2,4-trisubstituted benzene ring. The electron-donating methoxy groups and the electron-

withdrawing oxime group will influence the chemical shifts of these protons. H-5, being ortho

to a methoxy group, is expected to be the most shielded (lowest ppm). H-2, being ortho to

the oxime group, will be deshielded. H-6 will likely appear as a doublet of doublets due to

coupling with both H-2 and H-5.

Methoxy Protons (OCH₃): The two methoxy groups at positions 3 and 4 are expected to

have very similar chemical environments, potentially appearing as a single peak or two

closely spaced singlets around 3.9 ppm.[1]
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Oxime Proton (CH=NOH): The proton of the C=N-OH group is significantly deshielded and is

expected to appear as a singlet at a downfield chemical shift, typically above 8.0 ppm.

Hydroxyl Proton (N-OH): The hydroxyl proton of the oxime is acidic and its chemical shift is

highly dependent on concentration and solvent. It is expected to appear as a broad singlet,

often in the range of 8.0-9.0 ppm, and can exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=NOH ~148 - 152

C1 ~125 - 129

C2 ~108 - 112

C3 ~149 - 153

C4 ~150 - 154

C5 ~110 - 114

C6 ~120 - 124

OCH₃ (C3) ~55 - 57

OCH₃ (C4) ~55 - 57

Interpretation:

Oxime Carbon (C=NOH): The carbon of the oxime group is expected to have a chemical

shift in the range of 148-152 ppm.[2]

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by

the substituents. The carbons bearing the methoxy groups (C3 and C4) will be the most
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downfield in the aromatic region, with predicted shifts above 150 ppm. The ipso-carbon (C1)

attached to the oxime group will be in the range of 125-129 ppm. The other aromatic carbons

will appear at their characteristic chemical shifts, influenced by the electronic effects of the

substituents.[3][4]

Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are expected to appear

as a single peak or two closely spaced peaks in the aliphatic region, typically around 56

ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3600 - 3200 (broad) O-H Stretching

~3100 - 3000 C-H (aromatic) Stretching

~2950 - 2850 C-H (aliphatic) Stretching

~1640 - 1600 C=N Stretching

~1600 - 1450 C=C (aromatic) Stretching

~1275 - 1200 C-O (aryl ether) Stretching

~960 - 930 N-O Stretching

Interpretation:

O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the

O-H stretching vibration of the oxime group, with the broadening due to hydrogen bonding.[5]

[6][7]

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while

aliphatic C-H stretches from the methoxy groups will appear just below 3000 cm⁻¹.[5]
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C=N Stretch: The carbon-nitrogen double bond of the oxime will show a characteristic

absorption in the range of 1640-1600 cm⁻¹.[8][9]

Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative

of the aromatic ring.

C-O Stretch: A strong absorption band between 1275-1200 cm⁻¹ is expected for the aryl

ether C-O stretching vibrations of the methoxy groups.[8]

N-O Stretch: The nitrogen-oxygen single bond of the oxime group typically absorbs in the

960-930 cm⁻¹ region.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. Under electron ionization (EI), 3,4-
Dimethoxybenzaldehyde oxime is expected to undergo characteristic fragmentation.

Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

181 [M]⁺ (Molecular Ion)

166 [M - CH₃]⁺

164 [M - OH]⁺

151 [M - CH₂O]⁺

136 [M - CH₃ - CH₂O]⁺

121 [C₇H₅O₂]⁺

91 [C₇H₇]⁺

Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z of 181, corresponding to the molecular

weight of the compound. Common fragmentation pathways for aromatic oximes include:
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Loss of a methyl radical (-CH₃): Fragmentation of a methoxy group can lead to a peak at m/z

166.[10]

Loss of a hydroxyl radical (-OH): Cleavage of the N-O bond can result in a fragment at m/z

164.[11]

Loss of formaldehyde (-CH₂O): A rearrangement followed by the loss of formaldehyde from a

methoxy group could produce a peak at m/z 151.

Further Fragmentations: Subsequent losses of small neutral molecules or radicals from

these initial fragments will lead to other observed peaks in the mass spectrum. The

fragmentation pattern can provide valuable structural information.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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